molecular formula C10H4Br2F7NO B10949501 N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B10949501
M. Wt: 446.94 g/mol
InChI Key: RIXYNXOUDRTGQI-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a chemical compound with the molecular formula C10H3Br2F7NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2,4-dibromoaniline with heptafluorobutyric anhydride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions with atmospheric moisture or oxygen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, potentially disrupting their normal functions. The amide group can also participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as high electronegativity and hydrophobicity.

Properties

Molecular Formula

C10H4Br2F7NO

Molecular Weight

446.94 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C10H4Br2F7NO/c11-4-1-2-6(5(12)3-4)20-7(21)8(13,14)9(15,16)10(17,18)19/h1-3H,(H,20,21)

InChI Key

RIXYNXOUDRTGQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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